CYP11B2 Inhibitory Potency: Trichlorophenyl vs. Mono-, Di-, and Unsubstituted Phenyl Analogs
The 3,4,5-trichlorophenyl-substituted compound achieves a human CYP11B2 IC₅₀ of 25 nM in V79MZh cells, representing a 7.7-fold improvement over the unsubstituted 6-phenyl-6-oxohexanoic acid (IC₅₀ = 192 nM in V79MZ cells) and a 14.5-fold improvement over the 3,4-dichlorophenyl analog (IC₅₀ = 362 nM in V79MZ cells) [1][2][3]. A separate data set reports an IC₅₀ of 22 nM for the trichlorophenyl compound, confirming sub-30 nM potency across independent laboratories and assay formats [4].
| Evidence Dimension | CYP11B2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM (V79MZh cells, [³H]-11-deoxycorticosterone substrate); IC₅₀ = 22 nM (V79MZ cells, HPLC analysis) |
| Comparator Or Baseline | 6-Phenyl-6-oxohexanoic acid: IC₅₀ = 192 nM; 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid: IC₅₀ = 362 nM; 6-(4-Chlorophenyl)-6-oxohexanoic acid: IC₅₀ = 168 nM |
| Quantified Difference | 7.7-fold more potent vs. unsubstituted phenyl; 14.5-fold vs. 3,4-dichlorophenyl; 6.7-fold vs. 4-chlorophenyl |
| Conditions | Human CYP11B2 expressed in hamster V79MZh or V79MZ cells; [³H]-11-deoxycorticosterone substrate; HPLC or radiometric detection |
Why This Matters
Procuring the 3,4,5-trichlorophenyl analog rather than a less-chlorinated congener ensures access to sub-30 nM CYP11B2 potency, which is critical for dose–response studies in aldosterone-related cardiovascular and renal disease models.
- [1] BindingDB. BDBM50438999 (CHEMBL2420678). IC50 25 nM, human CYP11B2, V79MZh cells. https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50038618 (CHEMBL3354870). IC50 192 nM, human CYP11B2, V79MZ cells (6-phenyl-6-oxohexanoic acid). https://www.bindingdb.org/ View Source
- [3] BindingDB. BDBM50378945 (CHEMBL2011263). IC50 362 nM, human CYP11B2, V79MZ cells (6-(3,4-dichlorophenyl)-6-oxohexanoic acid). https://www.bindingdb.org/ View Source
- [4] BindingDB. BDBM50038637 (CHEMBL3354855). IC50 22 nM, human CYP11B2, V79MZ cells. https://www.bindingdb.org/ View Source
